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Technical Support Center: PicoGreen® Assay
This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding PicoGreen® assay sensitivity, particularly when working with low

concentrations of double-stranded DNA (dsDNA).

Frequently Asked Questions (FAQs)
Q1: Why are my fluorescence readings for low-concentration DNA samples close to the blank

reading?

A1: This issue can arise from several factors. The DNA concentration in your samples may be

below the lower detection limit of the assay under your current setup. The sensitivity of the

assay can be influenced by the instrument settings, such as the gain, which may not be

optimized for low signals.[1] Additionally, the presence of interfering substances in your

samples can quench the fluorescence signal.[2][3]

Q2: What is the official lower detection limit of the PicoGreen® assay?

A2: The PicoGreen® assay is highly sensitive and can detect as little as 250 pg/mL of dsDNA,

which corresponds to 50 pg of dsDNA in a 200 µL assay volume when using a fluorescence

microplate reader.[1] With appropriate instrument settings and a carefully prepared low-range

standard curve, it is possible to detect DNA concentrations as low as 30 pg/mL.[2]
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Q3: How can I improve the sensitivity of my PicoGreen® assay for low DNA concentrations?

A3: To enhance sensitivity, you can increase the instrument's gain setting for the low-range

assay.[1] It is also crucial to prepare a specific low-range standard curve to accurately quantify

samples with low DNA content.[1][4] Using microplates made of low-fluorescence plastic can

help reduce background signal and thereby increase sensitivity.[2]

Q4: My blank wells show high fluorescence readings. What could be the cause?

A4: High background fluorescence can be due to contamination of the TE buffer or water used

for dilutions with nucleic acids.[5][6] It is essential to use certified nucleic acid-free and DNase-

free reagents.[1] The PicoGreen® reagent itself can also contribute to background if it has

been improperly stored or repeatedly freeze-thawed.[5] The working solution of the dye is only

stable for a few hours and should be freshly prepared.[1][7]

Q5: My standard curve is not linear and has a poor R-squared value. How can I troubleshoot

this?

A5: A non-linear standard curve or a poor R² value (ideally >0.99) suggests issues with the

preparation of your standards or the assay procedure.[8] Ensure accurate pipetting, especially

for the serial dilutions of the DNA standard. It is also important to properly mix the DNA sample

and the PicoGreen® reagent in the wells.[9] The DNA concentration range of your standards

might also exceed the linear range of the assay.[5] For accurate quantification, the standards

should be prepared in the same buffer as the unknown samples.[10]

Q6: What common laboratory substances can interfere with the PicoGreen® assay?

A6: Several compounds commonly found in nucleic acid preparations can affect the

fluorescence signal.[10] While the assay is robust against many contaminants like salts, urea,

ethanol, and detergents, high concentrations can impact signal intensity.[1][10] For example,

200 mM sodium chloride or 50 mM magnesium chloride can significantly decrease the

fluorescence signal.[2] It is also known that DNA-intercalating drugs can interfere with the

assay by competing with PicoGreen® for DNA binding sites.[3]

Q7: Are there more sensitive alternatives to the PicoGreen® assay for quantifying very low

amounts of DNA?
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A7: Yes, for detecting picogram levels of DNA, other assays with higher sensitivity are

available. For instance, the AccuBlue® NextGen dsDNA Quantitation Kit is reported to have a

higher sensitivity than PicoGreen®, with a detection range of 2.5 pg to 3 ng of dsDNA.[11][12]

The AccuClear® Ultra High Sensitivity dsDNA Quantitation Kit is another option with a broad

linear range from 30 pg to 250 ng of dsDNA.[11]

Troubleshooting Guides
Guide 1: Troubleshooting a Poor Standard Curve
If you are experiencing a non-linear standard curve or a low R-squared value, follow these

steps:

Verify Pipetting Accuracy: Inaccurate pipetting during the creation of the dilution series for

the standards is a common source of error. Use calibrated pipettes and low-retention tips.

For very small volumes, consider the accuracy limitations of your pipettes.[1]

Ensure Proper Mixing: After adding the PicoGreen® reagent to the standards and samples,

ensure thorough mixing by pipetting up and down several times.[13]

Check Standard Concentrations: Ensure the concentration range of your standards is within

the linear range of the PicoGreen® assay (25 pg/mL to 1000 ng/mL).[1] If you are working

with very low concentration samples, prepare a dedicated low-range standard curve.[1]

Incubation Time: Incubate the plate for 2-5 minutes at room temperature, protected from

light, to allow the dye to bind to the DNA.[1] Ensure this time is consistent for all wells.

Reagent and Buffer Quality: Prepare the PicoGreen® working solution fresh for each

experiment.[7] Use nuclease-free water and a high-quality TE buffer that is certified to be

free of contaminating nucleic acids.[1]

Match Buffers: The buffer used to dilute the standards should be the same as the buffer your

samples are in.[10]

Guide 2: Investigating High Background Fluorescence
High fluorescence in your blank (no DNA) wells can mask the signal from low-concentration

samples. Use this guide to identify the source of the background signal.
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Check Reagents for Contamination:

TE Buffer/Water: Use a fresh, unopened batch of certified nuclease-free water or TE buffer

to prepare your reagents and dilutions. Contaminated diluents are a primary cause of high

background.[1][5]

PicoGreen® Reagent: If the stock reagent has been stored for a long time or subjected to

multiple freeze-thaw cycles, it may contribute to higher background fluorescence.[5]

Use Appropriate Labware:

Pipette Tips: Use fresh, sterile, nuclease-free pipette tips for all steps.

Microplates: Use black, flat-bottom 96-well plates designed for fluorescence assays to

minimize well-to-well crosstalk and background fluorescence.[2]

Optimize Plate Reader Settings:

Wavelengths: Ensure the excitation and emission wavelengths are set correctly for the

PicoGreen® dye (Excitation: ~480 nm, Emission: ~520 nm).[1]

Gain Settings: While a higher gain increases sensitivity for low-concentration samples, it

will also amplify any background signal. Find an optimal gain setting using your blank and

highest standard.[1]

Prepare Fresh Working Solution: The diluted PicoGreen® working solution should be

prepared just before use and protected from light, as it is only stable for a few hours.[1][7]

Data and Protocols
Quantitative Data Summary
Table 1: Effect of Common Contaminants on PicoGreen® Assay Signal
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Contaminant Concentration
Effect on Fluorescence
Signal

Sodium Chloride 200 mM ~33% decrease

Magnesium Chloride 50 mM ~33% decrease

RNA Equimolar to dsDNA Minimal interference

ssDNA Equimolar to dsDNA Minimal interference

Data compiled from multiple sources.[1][2]

Table 2: Comparison of dsDNA Quantification Assay Sensitivity

Assay Linear Detection Range (dsDNA)

PicoGreen® 25 pg - 1000 ng

AccuBlue® NextGen 2.5 pg - 3 ng

AccuClear® Ultra High Sensitivity 30 pg - 250 ng

Data compiled from multiple sources.[1][11][12]

Experimental Protocols
Protocol 1: Preparation of a Low-Concentration DNA Standard Curve

This protocol is adapted for a 96-well microplate format with a final assay volume of 200 µL.

Prepare a 50 ng/mL DNA Stock Solution: Dilute a concentrated, accurately quantified dsDNA

standard (e.g., Lambda DNA) in 1X TE buffer.

Serial Dilutions: In a 96-well plate, prepare the following standards:
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Well
Volume of 1X TE
Buffer

Volume of 50
ng/mL DNA Stock

Final DNA
Concentration in
Assay (after adding
PicoGreen®)

1 0 µL 100 µL 25 ng/mL

2 90 µL 10 µL 2.5 ng/mL

3 99 µL 1 µL 250 pg/mL

4 100 µL 0 µL Blank (0 pg/mL)

This protocol is based on the manufacturer's guidelines.[1]

Protocol 2: Preparation of PicoGreen® Working Solution

Allow the concentrated PicoGreen® dye stock solution to come to room temperature.

Prepare a 1:200 dilution of the concentrated dye in 1X TE buffer (e.g., add 50 µL of

PicoGreen® concentrate to 10 mL of 1X TE buffer).[13]

Mix well by inverting the tube.

Protect the working solution from light by wrapping the container in aluminum foil.[14]

Use the working solution within a few hours of preparation for best results.[1][7]

Protocol 3: Assay Plate Setup for Low-Concentration Samples

Add 100 µL of your diluted unknown DNA samples to individual wells of a black 96-well

microplate.

Add 100 µL of each of your prepared DNA standards to their designated wells.

Add 100 µL of 1X TE buffer to the blank wells.

Add 100 µL of the freshly prepared PicoGreen® working solution to all wells containing

samples, standards, and blanks.
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Mix the contents of the wells by gently pipetting up and down 5-10 times.[13]

Incubate the plate at room temperature for 2-5 minutes, protected from light.[1]

Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission

at ~520 nm.[1]

Subtract the average fluorescence of the blank wells from all other readings before

generating the standard curve and calculating the concentrations of the unknown samples.

[1]
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Caption: Troubleshooting workflow for low PicoGreen assay sensitivity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1258679?utm_src=pdf-body-img
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution Data Analysis

1. Prepare DNA
Standard Dilutions

4. Add Standards & Samples
to 96-Well Plate

2. Prepare Unknown
Sample Dilutions

3. Prepare Fresh
PicoGreen Working Solution

5. Add PicoGreen
Working Solution to All Wells 6. Mix Thoroughly 7. Incubate 2-5 min

(Protect from Light)
8. Read Fluorescence

(Ex: ~480nm, Em: ~520nm)

9. Subtract Blank & Calculate
Concentrations from

Standard Curve

Click to download full resolution via product page

Caption: Standard experimental workflow for the PicoGreen dsDNA assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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